molecular formula C13H11NO6 B15374182 Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate CAS No. 60432-41-9

Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate

Cat. No.: B15374182
CAS No.: 60432-41-9
M. Wt: 277.23 g/mol
InChI Key: ACBGOIUAAXOSPA-UHFFFAOYSA-N
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Description

Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate (CAS 60432-41-9) is a synthetic coumarin derivative with the molecular formula C13H11NO6 and a molecular weight of 277.23 g/mol . This compound features a classic 2H-chromene-2-one (coumarin) core structure, substituted with both a methyl carbamoyloxy and a methyl ester functional group, making it a versatile intermediate for organic synthesis and medicinal chemistry research . Coumarins are a significant class of oxygen-containing heterocycles that are widely investigated for their diverse biological activities . While the specific biological profile of this compound requires further investigation, coumarin derivatives, particularly those with functionalization at the 6- and 7- positions, are recognized for their potential in various research areas. These include serving as key scaffolds in the development of compounds with investigated anticancer, antimicrobial, and anti-inflammatory properties . The structural motif of the 2-oxo-2H-chromene is commonly synthesized and studied for its role in inhibiting tubulin polymerization and inducing apoptosis in cellular models, making it a point of interest in early-stage pharmacological discovery . Researchers value this compound for exploring structure-activity relationships (SAR) and as a building block for generating more complex heterocyclic systems, such as those fused with triazoles, which can enhance biological potency . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

60432-41-9

Molecular Formula

C13H11NO6

Molecular Weight

277.23 g/mol

IUPAC Name

methyl 7-carbamoyloxy-4-methyl-2-oxochromene-6-carboxylate

InChI

InChI=1S/C13H11NO6/c1-6-3-11(15)19-9-5-10(20-13(14)17)8(4-7(6)9)12(16)18-2/h3-5H,1-2H3,(H2,14,17)

InChI Key

ACBGOIUAAXOSPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)C(=O)OC)OC(=O)N

Origin of Product

United States

Biological Activity

Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H11NO6
  • Molecular Weight : 277.23 g/mol
  • Density : 1.401 g/cm³
  • Boiling Point : 532.9 ºC at 760 mmHg
  • Flash Point : 294.7 ºC

The structure of this compound facilitates interactions with biological macromolecules, which is crucial for its biological activity.

The compound's biological activity is primarily attributed to its ability to form hydrogen bonds and π-π interactions with target proteins. This interaction can lead to the inhibition of specific enzymes or receptors involved in various disease pathways, particularly in neurodegenerative diseases and cancer .

Antioxidant Activity

Studies have indicated that this compound exhibits significant antioxidant properties. The compound can scavenge free radicals, thereby reducing oxidative stress in cells, which is a contributing factor in many chronic diseases .

Anticancer Properties

Research has demonstrated that this compound may inhibit the proliferation of cancer cells. In vitro studies showed that it could induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .

Acetylcholinesterase Inhibition

Another notable biological activity is its potential as an acetylcholinesterase inhibitor. This property is particularly relevant for treating Alzheimer's disease, where enhancing cholinergic transmission is beneficial .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent .
  • Neuroprotective Effects :
    • In a model of scopolamine-induced amnesia, the compound improved memory retention and cognitive function, highlighting its neuroprotective properties. The mechanism was linked to its ability to inhibit acetylcholinesterase activity effectively .
  • Antioxidant Activity Assessment :
    • The compound was tested for its ability to reduce oxidative stress markers in human fibroblast cells exposed to hydrogen peroxide. Results showed a marked decrease in malondialdehyde (MDA) levels, indicating reduced lipid peroxidation and enhanced cell viability .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
Acetylcholinesterase InhibitorEnhances cholinergic transmission
NeuroprotectiveImproves memory retention in amnesia models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Structural Analogues

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents (Position) Key Functional Groups Hydrogen Bonding Capacity
Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate 4-Me, 7-OCONH₂, 6-COOMe Carbamate, ester High (NH, C=O)
7-Hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid (9) 4-Me, 7-OH, 6-COOH Hydroxy, carboxylic acid Moderate (OH, COOH)
2-Oxo-2H-chromene-6-carboxylic acid None at 4/7, 6-COOH Carboxylic acid Low (COOH)
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde 4-Me, 7-OH, 8-CHO Hydroxy, aldehyde Moderate (OH, CHO)
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate Quinoline core, 7-OMe, 6-COOMe Methoxy, ester Low (OMe)
Key Observations:

Carbamate vs. Hydroxy/Carboxylic Acid: The 7-carbamoyloxy group in the target compound provides stronger hydrogen-bonding capacity (NH and carbonyl) compared to the 7-hydroxy group in compound (9) or the 6-carboxylic acid in compound .

Methyl Ester vs. Carboxylic Acid : The 6-COOMe group increases lipophilicity relative to the 6-COOH in compound (9), likely improving membrane permeability in biological systems.

Core Structure Differences: The quinoline derivative lacks the chromene oxygen, altering aromaticity and electronic properties.

Spectral and Physicochemical Properties

Infrared Spectroscopy (FTIR):
  • Target Compound : Expected peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (carbamate C=O), and ~3350 cm⁻¹ (NH stretching) .
  • Analog (9) : Shows broad O-H stretches (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) .
NMR Spectroscopy:
  • Target Compound :
    • ¹H NMR : Methyl groups (δ 2.1–2.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and NH (δ ~5.5 ppm).
    • ¹³C NMR : Ester carbonyl (~167 ppm), carbamate carbonyl (~155 ppm), and chromene C=O (~160 ppm) .
  • Analog (9) : Downfield-shifted carboxylic acid carbon (~175 ppm) and absence of carbamate signals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-carbamoyloxy-4-methyl-2-oxo-chromene-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Utilize a two-step approach involving (i) condensation of substituted salicylaldehyde derivatives with Meldrum’s acid under reflux in ethanol with piperidine/acetic acid catalysis to form the coumarin core, followed by (ii) regioselective carbamoylation at the 7-position using chlorosulfonyl isocyanate (CSI) or urea derivatives. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios to minimize side products like over-oxidized or decarboxylated derivatives .
  • Validation : Monitor reaction progress via TLC and HPLC, with final purification via recrystallization (e.g., ethyl acetate/hexane) or column chromatography.

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Techniques :

  • NMR : Assign protons at the 4-methyl (δ ~2.4 ppm) and carbamoyloxy groups (δ ~8.1 ppm for NH₂) using 1H^1H- and 13C^{13}C-NMR.
  • MS : Confirm molecular weight via ESI-MS, observing the [M+H]+^+ ion.
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., carbamoyloxy vs. ester groups) using SHELXL for refinement .
    • Conflict Resolution : If NMR data conflicts with crystallographic results (e.g., unexpected tautomerism), cross-validate via IR (carbonyl stretches at ~1700–1750 cm1^{-1}) and computational modeling (DFT calculations for optimized geometry) .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning, disorder) in this compound’s structure be addressed?

  • Approach : For twinned crystals, use SHELXL’s twin refinement mode with a BASF parameter to model overlapping domains. For disorder in the carbamoyloxy group, apply partial occupancy constraints and anisotropic displacement parameters (ADPs) .
  • Hydrogen Bonding : Analyze supramolecular interactions via graph set theory (e.g., D(2)\mathbf{D}(2) motifs for dimeric associations) to rationalize packing anomalies .

Q. What strategies enable regioselective functionalization at the 3- and 7-positions of the coumarin core?

  • Directing Groups : Introduce electron-withdrawing groups (e.g., nitro at position 6) to direct electrophilic substitution to the 7-position. For 3-position modifications, employ Vilsmeier-Haack formylation (DMF/POCl3_3) followed by oxidation to carboxylates .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the 7-hydroxy group during 3-position esterification, followed by deprotection and carbamoylation .

Q. How can computational methods predict biological activity or photophysical properties of this compound?

  • Molecular Docking : Screen against cytochrome P450 or kinase targets using AutoDock Vina, focusing on hydrogen-bonding interactions with the carbamoyloxy and ester moieties .
  • TD-DFT : Calculate electronic transitions (e.g., λmax_{\text{max}} ~320 nm for coumarin derivatives) to correlate with experimental UV-Vis data and assess fluorescence quenching mechanisms .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental solubility/stability data?

  • Case Study : If computational models (e.g., COSMO-RS) predict higher solubility in acetonitrile than observed experimentally, re-evaluate using Hansen solubility parameters (HSPs) to account for hydrogen-bonding capacity of the carbamoyloxy group. Validate via phase-solubility diagrams .
  • Degradation Pathways : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from ester cleavage under acidic conditions) and adjust storage protocols (e.g., inert atmosphere, desiccants) .

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